2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide
Description
1.1. Structural Overview of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide This compound belongs to the 1,2,4-triazole-derived acetamide class, characterized by a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 5 and an amino group at position 3. A thioether linkage connects the triazole moiety to an acetamide group, which is further substituted with a 2,5-dichlorophenyl ring.
Characterization techniques such as IR spectroscopy (e.g., C=O stretch at ~1678 cm⁻¹) and HRMS (e.g., [M+H]⁺ at 393.1118 for a related compound) are critical for structural validation .
Properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N5OS/c17-9-5-6-12(19)13(7-9)21-14(25)8-26-16-23-22-15(24(16)20)10-3-1-2-4-11(10)18/h1-7H,8,20H2,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWVREGMEBLIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the triazole intermediate.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an acylation reaction, where the triazole derivative reacts with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The presence of amino and chlorophenyl groups can enhance its binding affinity to these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : Methoxy-substituted derivatives (e.g., 3-methoxyphenyl acetamide) show improved aqueous solubility compared to chlorinated analogues, which exhibit higher logP values (~3.5–4.0) .
- Thermal Stability : Triazole-thioether linkages generally confer thermal stability, with decomposition temperatures >200°C for most derivatives. Chlorine substituents further stabilize the structure via resonance effects .
Spectroscopic and Analytical Data
- IR Spectroscopy : All compounds show characteristic C=O stretches (1675–1685 cm⁻¹) and N–H bends (~3290 cm⁻¹). The absence of –OCH₃ peaks (e.g., ~1250 cm⁻¹) in the target compound distinguishes it from methoxy-substituted analogues .
- HRMS : Precision mass data (e.g., [M+H]⁺ at 393.1112 for compound 6m) confirm molecular formulae, with chlorine isotopic patterns aiding structural identification .
Biological Activity
The compound 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide is a member of the triazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 394.27 g/mol. The compound features a triazole ring, an amino group, and dichlorophenyl moieties that contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H14Cl2N4S |
| Molecular Weight | 394.27 g/mol |
| CAS Number | 905765-35-7 |
Antimicrobial Activity
Compounds containing triazole rings have been extensively studied for their antimicrobial properties. The specific compound has shown potential against various bacterial strains due to its ability to interfere with cell wall synthesis. For instance, studies have indicated that similar triazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Study:
A study conducted by Barbuceanu et al. (2020) demonstrated that triazole derivatives exhibited antibacterial activity up to 16 times more potent than ampicillin against drug-resistant strains of Staphylococcus aureus and Bacillus subtilis . This suggests that the compound may also possess similar efficacy.
Antifungal Activity
The antifungal properties of triazole compounds are primarily attributed to their mechanism of action involving the inhibition of ergosterol synthesis in fungal cell membranes. The presence of the thioether linkage in the compound enhances its interaction with fungal enzymes.
Research Findings:
In vitro studies have shown that compounds with similar structural features can effectively inhibit fungal growth. For example, a derivative with a triazole moiety demonstrated significant antifungal activity against Candida albicans, with an IC50 value indicating effective concentration levels .
Anticancer Activity
Triazole derivatives have emerged as promising candidates in cancer therapy due to their ability to inhibit tumor cell proliferation and induce apoptosis. The specific compound's structure may allow it to interact with various molecular targets involved in cancer progression.
Data Table: Anticancer Activity Comparison
| Compound Name | IC50 (µg/mL) | Cancer Type |
|---|---|---|
| 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide | Not yet determined | Various solid tumors |
| N-(4-Chlorophenyl)-2-(5-(p-tolylamino)-4H-1,2,4-triazol-3-thio)acetamide | 1.98 | Breast Cancer |
| 2-{[5-(p-tolylamino)-triazol]-thio}-N-(phenethyl)acetamide | 1.61 | Lung Cancer |
The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways critical for microbial survival and cancer cell proliferation. The triazole ring interacts with enzyme active sites, disrupting normal function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
